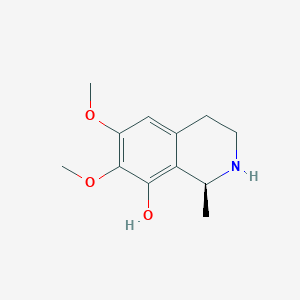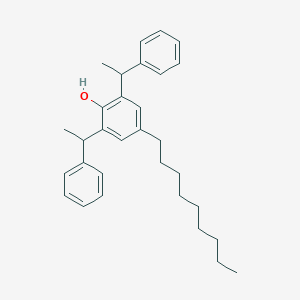![molecular formula C10H14O2 B098811 Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 17660-75-2](/img/structure/B98811.png)
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that is widely used in scientific research. It is a versatile molecule that has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.2.1]hept-5-ene-2-carboxylate.
Mechanism of Action
The mechanism of action of Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. This, in turn, results in the physiological and biochemical effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. In addition, it has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are many potential future directions for research involving Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate. One possible direction is to investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs and therapies. Additionally, researchers could explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
This compound is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds and has potential therapeutic applications in the treatment of various diseases. While its mechanism of action is not fully understood, it has been shown to have a wide range of biochemical and physiological effects. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate. The reaction is carried out in the presence of a catalyst such as Lewis acid, which helps to promote the reaction. The product obtained from this reaction is this compound.
Scientific Research Applications
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been shown to have potential therapeutic applications in the treatment of various diseases.
properties
CAS RN |
17660-75-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-6-7-3-4-8(5-7)9(6)10(11)12-2/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
NCDNOKVFSOMXCA-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1C(=O)OC)C=C2 |
Canonical SMILES |
CC1C2CC(C1C(=O)OC)C=C2 |
Other CAS RN |
17660-75-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)

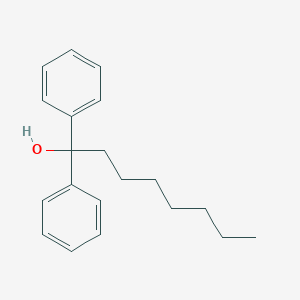
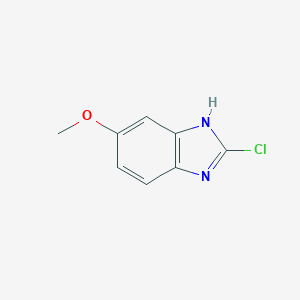


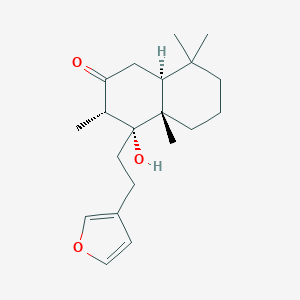
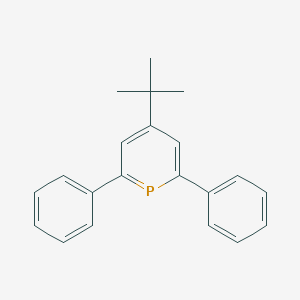
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
